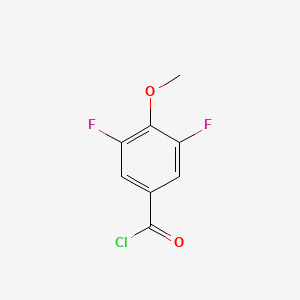

3,5-二氟-4-甲氧基苯甲酰氯

描述

3,5-Difluoro-4-methoxybenzoyl chloride is used as a pharmaceutical intermediate, organic intermediate, and in chemical synthesis .

Molecular Structure Analysis

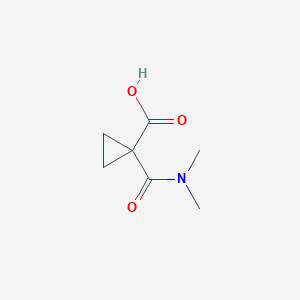

The molecular formula of 3,5-Difluoro-4-methoxybenzoyl chloride is C8H5ClF2O2 . It has a molecular weight of 206.58 .Physical And Chemical Properties Analysis

3,5-Difluoro-4-methoxybenzoyl chloride is a liquid at ambient temperature .科学研究应用

光物理表征

3,5-二氟-4-甲氧基苯甲酰氯及其衍生物的光物理行为已得到研究。在 Santra 等人 (2019) 的一项研究中,重点关注 (Z)-5-(3,5-二氟-4-羟基苯亚甲基)-2,3-二甲基-3,5-二氢-4H-咪唑-4-酮 (DFHBI) 及其类似物作为与菠菜适体结合的荧光分子,菠菜适体是一种小 RNA 分子。它们在液体溶剂中呈弱荧光,研究表明,阻碍光异构化会显著增强荧光信号。该研究还探讨了溶剂相互作用对 DFHBI 型分子荧光的影响,强调了它们对介质 pH 值和氢键和极性等溶剂特异性相互作用的敏感性 (Santra 等人,2019)。

化学反应和合成

一些研究重点关注涉及与 3,5-二氟-4-甲氧基苯甲酰氯相关的化合物的化学反应。例如,Amyes 和 Richard (1990) 研究了 4-甲氧基苄基氯与不同化合物的反应速率,从 4-甲氧基苄基碳正离子中间体的捕获中获得了良好的叠氮化物加合物收率 (Amyes 和 Richard,1990)。此外,Yüksek 等人 (2008) 进行了一项研究,通过使 3-烷基-4-氨基-4,5-二氢-1H-1,2,4-三唑-5-酮与对甲氧基苯甲酰氯反应来合成新化合物,提供了关于溶剂和分子结构对酸度的影响的见解 (Yüksek 等人,2008)。

电化学和聚合物合成

Li Xiao 和 K. Johnson (2003) 探索了离子液体的电化学,识别了杂质氯化物并研究了这些液体的恒流电解。他们的分析包括核磁共振和气相色谱-质谱,可能与了解 3,5-二氟-4-甲氧基苯甲酰氯等化合物在这些环境中的行为有关 (Li Xiao 和 K. Johnson,2003)。此外,Kricheldorf 等人 (1999) 讨论了使用 3,5-双(三甲基甲硅氧基)苯甲酰氯合成星形超支化聚酯,表明苯甲酰氯衍生物在聚合物合成中的多功能性 (Kricheldorf 等人,1999)。

安全和危害

3,5-Difluoro-4-methoxybenzoyl chloride is classified as a skin corrosive and eye damage category 1B, and a specific target organ toxicity - single exposure category 3 substance . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

属性

IUPAC Name |

3,5-difluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-7-5(10)2-4(8(9)12)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZUCQYQLNPECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2928087.png)

![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)

![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)